Cas no 2138210-01-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol is a synthetic organic compound featuring a piperidin-4-ol core with a 4-methanesulfonyl-1H-pyrazol-1-yl substituent. This compound exhibits unique chemical properties, making it a valuable tool in organic synthesis. Its key advantages include high purity, structural diversity, and potential applications in pharmaceutical research and drug discovery.
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol structure
2138210-01-0 structure
Product name:4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol
CAS No:2138210-01-0
MF:C10H17N3O3S
MW:259.32528090477
CID:5603927
PubChem ID:165480041

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
    • 2138210-01-0
    • EN300-1116024
    • 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol
    • Inchi: 1S/C10H17N3O3S/c1-17(15,16)9-6-12-13(7-9)8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3
    • InChI Key: PDSIZPGLEJQJMX-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)CC1(CCNCC1)O)(=O)=O

Computed Properties

  • Exact Mass: 259.09906259g/mol
  • Monoisotopic Mass: 259.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 92.6Ų

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116024-10g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1116024-5.0g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0
5g
$3065.0 2023-06-09
Enamine
EN300-1116024-0.5g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1116024-0.25g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1116024-10.0g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0
10g
$4545.0 2023-06-09
Enamine
EN300-1116024-5g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1116024-0.05g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1116024-1g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1116024-2.5g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1116024-0.1g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]piperidin-4-ol
2138210-01-0 95%
0.1g
$930.0 2023-10-27

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol Related Literature

Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol

Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol (CAS No. 2138210-01-0)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol, a compound with the CAS number 2138210-01-0, is a novel and structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and features a methanesulfonyl-substituted pyrazole moiety, which imparts distinct pharmacological properties. The interest in this compound stems from its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions.

The chemical structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol is characterized by a central piperidine ring, which is a common scaffold in many bioactive molecules due to its ability to modulate various biological targets. The methanesulfonyl group attached to the pyrazole ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Recent studies have shown that this compound exhibits potent activity against specific enzymes and receptors, suggesting its potential as a lead molecule for further optimization.

In the context of neurological disorders, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol has been investigated for its ability to modulate neurotransmitter systems. Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier, which is a critical factor for drugs targeting central nervous system (CNS) disorders. Additionally, it has shown promising results in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and neuroinflammation.

The anti-inflammatory properties of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol have also been explored in various preclinical settings. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. These findings suggest that 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol could be a valuable therapeutic agent for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol has been extensively studied to understand its behavior in biological systems. Results from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Furthermore, toxicological assessments have shown that 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-ol in human subjects. Early-phase trials have demonstrated promising results, with the compound showing good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for more advanced clinical studies to further validate its potential as a novel therapeutic agent.

In conclusion, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpiperidin-4-oll (CAS No. 2138210-01-0)0) represents a promising molecule with significant potential in the treatment of neurological disorders and inflammatory conditions. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing the field of drug discovery.

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